
GSK256066
Descripción general
Descripción
GSK-256066 es un inhibidor altamente selectivo y potente de la fosfodiesterasa 4 (PDE4), una enzima que juega un papel crucial en la regulación de los procesos inflamatorios. Este compuesto se ha desarrollado principalmente para el tratamiento de la enfermedad pulmonar obstructiva crónica y el asma . Exhibe una afinidad excepcional por la PDE4, convirtiéndolo en una herramienta valiosa tanto en entornos clínicos como de investigación .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de GSK-256066 involucra múltiples pasos, comenzando con la preparación de intermedios clave. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se controlan cuidadosamente para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de GSK-256066 sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para mantener la consistencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
GSK-256066 se somete a varios tipos de reacciones químicas, incluyendo:
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de GSK-256066 incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio
Agentes sustituyentes: Halógenos, agentes alquilantes
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varias formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Pharmacological Profile
GSK256066 has demonstrated exceptional affinity and selectivity for PDE4, with an IC50 value of 0.01 nM for inhibiting tumor necrosis factor alpha production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells. This potency surpasses that of other PDE4 inhibitors such as roflumilast and cilomilast, which have IC50 values of 5 nM and 74 nM, respectively .
In vivo studies indicate that this compound effectively inhibits pulmonary inflammation. For instance, when administered intratracheally to rats, it showed an ED50 of 1.1 μg/kg against lipopolysaccharide-induced pulmonary neutrophilia, outperforming fluticasone propionate (ED50 9.3 μg/kg) .
Chronic Obstructive Pulmonary Disease (COPD)
This compound has been evaluated in clinical trials for its efficacy in treating COPD. In a study involving patients aged 40-75 years, the compound was well-tolerated and demonstrated significant anti-inflammatory effects without inducing emetic episodes, a common side effect associated with oral PDE4 inhibitors .
The administration of inhaled this compound resulted in a notable reduction in exacerbations and improved lung function parameters compared to placebo. Specifically, it significantly reduced the early and late asthmatic responses measured by forced expiratory volume in one second (FEV1) during allergen challenges .
Asthma Management
In asthma models, this compound exhibited protective effects against allergen-induced inflammation. It significantly attenuated the fall in FEV1 during both early and late asthmatic responses, indicating its potential as a therapeutic agent for asthma management .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other PDE4 inhibitors:
Compound | IC50 (nM) | ED50 (μg/kg) LPS Neutrophilia | Induced Emesis |
---|---|---|---|
This compound | 0.01 | 1.1 | None |
Roflumilast | 5 | Not specified | Yes |
Cilomilast | 74 | Not specified | Yes |
Fluticasone Propionate | Not specified | 9.3 | Yes |
Mecanismo De Acción
GSK-256066 ejerce sus efectos al inhibir selectivamente la fosfodiesterasa 4, una enzima responsable de la descomposición del monofosfato cíclico de adenosina (AMPc). Al inhibir esta enzima, GSK-256066 aumenta los niveles de AMPc dentro de las células, lo que lleva a la supresión de las respuestas inflamatorias . Los objetivos moleculares y las vías involucradas incluyen la modulación de la actividad de las células inmunitarias y la reducción de la producción de citoquinas proinflamatorias .
Comparación Con Compuestos Similares
Compuestos Similares
Roflumilast: Otro inhibidor selectivo de la fosfodiesterasa 4 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica.
Cilomilast: Un inhibidor de la fosfodiesterasa 4 con aplicaciones similares pero diferentes propiedades farmacocinéticas.
Unicidad de GSK-256066
GSK-256066 se destaca por su excepcionalmente alta afinidad por la fosfodiesterasa 4, con un valor de IC50 de 3.2 picomolar para PDE4B . Esta alta selectividad y potencia lo convierten en un compuesto valioso tanto para aplicaciones de investigación como terapéuticas .
Actividad Biológica
GSK256066 is a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), designed primarily for inhalation therapy in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its development by GlaxoSmithKline represents a significant advancement in the pharmacological management of inflammatory conditions within the lungs.
PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, thereby modulating inflammatory pathways and promoting anti-inflammatory effects in target tissues.
In Vitro and In Vivo Studies
- Potency and Selectivity : this compound exhibits exceptionally high affinity for PDE4, with studies reporting effective concentrations (IC50) in the low nanomolar range. For instance, it has been shown to inhibit TNFα production in LPS-stimulated human peripheral blood monocytes at concentrations as low as 0.01 nM .
-
Animal Models : In preclinical studies involving rat models:
- This compound significantly inhibited LPS-induced pulmonary neutrophilia with an effective dose (ED50) of 18 μg/kg .
- It also demonstrated long-lasting effects, maintaining efficacy for up to 12 hours post-administration at a dose of 10 μg/kg .
- In models of allergic inflammation induced by ovalbumin (OVA), this compound effectively reduced eosinophilia with an ED50 of 0.4 μg/kg .
- Comparison with Other Treatments : When compared to fluticasone propionate (FP), another common anti-inflammatory agent, this compound exhibited comparable or superior efficacy in reducing exhaled nitric oxide levels, a marker of airway inflammation .
Clinical Implications
This compound's inhaled formulation aims to minimize systemic side effects commonly associated with oral PDE4 inhibitors, such as gastrointestinal disturbances. Clinical trials have indicated that patients receiving this compound experience milder adverse reactions compared to traditional therapies .
Study on Asthma Management
A pivotal study evaluated the effects of this compound in patients with mild bronchial asthma. The randomized, double-blind trial demonstrated that repeated doses of inhaled this compound significantly reduced allergen challenge responses compared to placebo . The findings suggest that this compound may offer a novel therapeutic option for asthma management by targeting underlying inflammatory processes.
Long-Term Efficacy and Safety
In a two-period crossover study involving subjects with mild asthma, this compound was well-tolerated over the treatment duration, with no severe adverse events reported. Participants showed marked improvements in lung function and reductions in asthma exacerbations during the treatment period .
Comparative Analysis of PDE4 Inhibitors
The following table summarizes key characteristics and findings related to this compound compared to other PDE4 inhibitors:
Compound | Selectivity | Potency (IC50) | Duration of Action | Notable Effects |
---|---|---|---|---|
This compound | High | Low nM | 12 hours | Reduced pulmonary neutrophilia |
Cilomilast | Moderate | ~20 nM | Varies | Gastrointestinal side effects |
Roflumilast | High | ~5 nM | Varies | Effective in COPD but GI side effects |
Propiedades
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHROPTYMMSOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230090 | |
Record name | GSK-256066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-87-7, 801312-28-7 | |
Record name | GSK 256066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-256066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-256066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-256066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-256066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.